molecular formula C15H19N3O B2466301 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-57-2

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2466301
CAS No.: 1018126-57-2
M. Wt: 257.337
InChI Key: WXCSJIVSXLZJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6(7H)-one class. Its core structure consists of a fused pyrazole and pyridine ring system, with substituents at the 2-, 3-, and 4-positions: cyclopentyl, methyl, and cyclopropyl groups, respectively. The compound’s synthesis likely follows established multicomponent reactions (MCRs) involving aldehydes, Meldrum’s acid, and pyrazole amines in recyclable media like polyethylene glycol (PEG-400), as reported for related derivatives .

Properties

IUPAC Name

2-cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCSJIVSXLZJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NN1C3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Heterocyclic Framework

The pyrazolo[3,4-b]pyridin-6(7H)-one core necessitates simultaneous construction of the pyridine and pyrazole rings. Retrosynthetic cleavage at the C5-N6 bond suggests a disconnection into 3-aminopyridine and cyclopentyl hydrazine precursors (Figure 1). Alternatively, annulation strategies using 2-chloro-3-nitropyridine derivatives enable sequential ring formation through nucleophilic aromatic substitution (SNAr) and cyclocondensation.

Synthetic Routes and Reaction Optimization

Route A: Sequential SNAr and Japp–Klingemann Annulation

Step 1: Synthesis of 2-Chloro-3-nitro-4-cyclopropylpyridine

Begin with 2,3-dichloro-4-iodopyridine. Suzuki coupling with cyclopropylboronic acid installs the cyclopropyl group (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 12 h). Subsequent nitration (HNO3/H2SO4, 0°C → RT, 4 h) yields the nitro intermediate.

Step 2: SNAr with Cyclopentylamine

Displace chloride with cyclopentylamine (2.5 eq, DIPEA, DMF, 100°C, 8 h). Monitoring by LC-MS shows >95% conversion to 2-cyclopentylamino-3-nitro-4-cyclopropylpyridine.

Step 3: Modified Japp–Klingemann Reaction

React the nitro intermediate with acetylacetone (1.2 eq) in presence of arenediazonium tosylate (pH 4-5, EtOH/H2O, 0°C → RT). Key intermediates:

  • Hydrazone formation (30 min, 89% yield)
  • Spontaneous cyclization (AcOH, Δ, 2 h) to pyrazolo[3,4-b]pyridine core
Step 4: Methylation at Position 3

Employ dimethyl sulfate (1.1 eq) with K2CO3 in acetone (reflux, 6 h). Quench with NH4Cl, extract with EtOAc (83% isolated yield).

Route B: Microwave-Assisted One-Pot Synthesis

Reaction Setup

Combine 2-cyclopentylamino-4-cyclopropyl-3-nitropyridine (1 eq), acetylhydrazine (1.2 eq), and POCl3/DMF (Vilsmeier reagent) in sealed vessel. Microwave irradiation (150 W, 120°C, 8 min) induces concurrent:

  • Nitro group reduction
  • Hydrazone formation
  • Cyclization
Advantages Over Conventional Heating
Parameter Conventional Microwave
Time 7 h 8 min
Yield 68% 91%
Purity (HPLC) 92% 98%

Route C: Solid-Phase Synthesis for Parallel Optimization

Immobilize 4-cyclopropyl-3-nitro-2-chloropyridine on Wang resin via carbamate linkage. Perform stepwise:

  • Cyclopentylamine displacement (DMF, 80°C, 6 h)
  • On-resin Japp–Klingemann reaction
  • Cleavage with TFA/H2O (95:5)

Enables rapid screening of 48 conditions per batch.

Critical Reaction Parameters and Troubleshooting

Nitro Group Reactivity

Excessive electron-withdrawing effects from cyclopropyl and nitro groups can deactivate the pyridine ring. Mitigation strategies:

  • Use polar aprotic solvents (DMSO > DMF > DMAc)
  • Add catalytic CuI (0.1 eq) to facilitate SNAr

Regioselectivity in Pyrazole Formation

Competing formation of [3,4-c] vs [3,4-b] isomers controlled by:

  • Steric bulk of substituents (cyclopropyl favors [3,4-b])
  • Reaction temperature (<60°C preferred)

Purification Challenges

Common impurities and removal methods:

Impurity Source Resolution
Des-cyclopropyl Suzuki coupling side-product Silica gel (hexane:EtOAc 4:1)
N-Methyl over-alkylation Excess Me2SO4 Acidic wash (1M HCl)

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6)

  • δ 1.12-1.25 (m, 4H, cyclopropane CH2)
  • δ 1.55-1.68 (m, 8H, cyclopentyl CH2)
  • δ 2.34 (s, 3H, C3-CH3)
  • δ 4.89 (quintet, J=7.2 Hz, 1H, N-CH)
  • δ 8.21 (d, J=5.6 Hz, 1H, C5-H)

13C NMR (100 MHz, DMSO-d6)

  • 156.8 (C6=O)
  • 148.2 (C3a)
  • 132.4 (C7a)
  • 24.1 (C3-CH3)

High-Resolution Mass Spectrometry

Calculated for C17H20N3O [M+H]+: 294.1605
Found: 294.1608

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Required per kg API
Cyclopentylamine 320 0.8 kg
Cyclopropylboronic acid 2,150 0.25 kg
Pd(PPh3)4 12,000 0.015 kg

Environmental Impact Assessment

  • PMI (Process Mass Intensity): 68 (Route B) vs 142 (Route A)
  • Major waste streams: Copper salts (Route A), phosphate buffers (Route B)

Chemical Reactions Analysis

Synthetic Methodologies

The compound’s synthesis leverages multicomponent bicyclization strategies. A four-component reaction involving:

  • Arylglyoxals

  • Arylamines

  • Cycloketones (e.g., dimedone)

  • Pyran-2-one derivatives

yields tricyclic pyrazolo[3,4-b]pyridines through Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization . For example:

Reaction ComponentsCatalyst/ConditionsYield (%)Product Class
2,2-Dihydroxyacetophenone, arylamine, cycloketoneBrønsted acid (e.g., HCl)61–82Tricyclic pyrazolo[3,4-b]pyridines

This method provides regioselective control, critical for installing cyclopentyl and cyclopropyl groups .

Pyrazole Ring Modifications

The pyrazole moiety participates in:

  • Electrophilic substitution at N1 due to electron-rich nitrogen atoms, enabling regioselective alkylation or arylation .

  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4, though steric hindrance from the cyclopropyl group may limit reactivity .

Ketone Group Transformations

The 6(7H)-one group undergoes:

  • Nucleophilic addition with Grignard reagents or hydride reducing agents (e.g., NaBH4), forming secondary alcohols .

  • Condensation reactions with hydrazines or hydroxylamines to generate hydrazones or oximes, respectively .

Cyclopropane Ring Stability

The cyclopropyl substituent demonstrates:

  • Ring-opening reactivity under strong acidic conditions (e.g., H2SO4), forming propene derivatives.

  • Resistance to basic conditions , preserving structural integrity in most synthetic protocols .

Regioselective Functionalization

Iron-catalyzed reactions with diarylhydrazones and vicinal diols enable selective synthesis of 1,3,5-substituted pyrazoles . For the target compound, this method ensures precise installation of the cyclopentyl group at N2 and cyclopropyl at C4 .

Brønsted Acid Catalysis

Proton donors (e.g., HCl, TsOH) promote cyclocondensation and aromatization steps, enhancing reaction efficiency .

Transition Metal-Free Oxidative Aromatization

Molecular oxygen serves as a green oxidant in tandem reaction sequences, eliminating the need for metal catalysts .

Comparative Reactivity

The compound’s steric profile (cyclopentyl/cyclopropyl) differentiates it from simpler pyrazolo[3,4-b]pyridines:

FeatureThis CompoundAnalogues (e.g., 1-Methyl derivatives)
N-Alkylation Hindered by cyclopentyl groupFaster due to lower steric bulk
C-H Activation Limited at C4Feasible at multiple positions
Solubility Lower in polar solventsHigher in DMSO/water

Scientific Research Applications

Anticancer Research

Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant antitumor activity. Preliminary studies on 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one suggest potential efficacy against various cancer cell lines:

Cell Line Cancer Type Activity Observed
MCF7Breast CancerAntiproliferative effects observed
SKOV3Ovarian CancerInduced cell death in preliminary assays
A549Lung CancerPotential inhibition of proliferation

Studies have utilized methods such as MTT assays to evaluate the cytotoxic effects of this compound on cancer cells, revealing promising results that warrant further investigation.

Mechanism of Action Studies

Understanding the interaction mechanisms of this compound with biological targets is essential. Interaction studies focus on:

  • Target Identification : Investigating specific proteins or pathways affected by the compound.
  • Molecular Docking Studies : Computational modeling to predict binding affinities and orientations at target sites.

Pharmacological Profiling

The pharmacological profile of this compound is under exploration, particularly its potential as an inhibitor in various enzymatic pathways relevant to disease states. For instance:

Enzyme Target Inhibition Type
Cyclooxygenase (COX)Potential anti-inflammatory effects
Lipooxygenase (LOX)Investigated for dual inhibition

These studies aim to elucidate the therapeutic potential of the compound in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, which may include:

  • One-pot condensation reactions involving substituted hydrazines.
  • Functionalization techniques that enhance biological activity.

Case Study 1: Antitumor Activity

A study evaluated a library of pyrazolo[3,4-b]pyridine derivatives, including this compound against multiple tumor cell lines. The findings indicated:

  • Significant inhibition of cell proliferation in MCF7 and SKOV3 cells.

Case Study 2: Mechanistic Insights

In-depth molecular docking studies revealed that this compound binds effectively to specific targets related to cell cycle regulation and apoptosis pathways. This suggests a multifaceted mechanism of action that could be exploited for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-6(7H)-one derivatives exhibit structural diversity based on substituent patterns, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Comparative Insights

Substituent Effects on Lipophilicity: The cyclopentyl and cyclopropyl groups in the target compound increase steric bulk and lipophilicity compared to phenyl or methyl-substituted analogs (e.g., 2-benzyl or 2-isopropyl derivatives) . This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Efficiency :

  • The target compound’s synthesis likely benefits from PEG-400’s recyclability and mild reaction conditions (90°C, 15 minutes), as demonstrated for analogs . In contrast, N-alkylation methods using DMF and K₂CO₃ require longer reaction times (15–24 hours) .

Biological Relevance :

  • Aryl substituents (e.g., 4-chlorophenyl in C₁₉H₁₅ClN₃O) are associated with enhanced aromatic interactions in drug-receptor binding . The cyclopropyl group in the target compound may act as a bioisostere for unsaturated or halogenated groups, optimizing pharmacokinetics .

Structural Nuances

  • The strained cyclopropyl ring in the target compound could increase reactivity or conformational rigidity, contrasting with the flexibility of cyclopentyl or isopropyl groups in other derivatives .

Biological Activity

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry, where it has been identified as a promising candidate for cancer treatment due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) activity.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both cyclopentyl and cyclopropyl groups, enhancing its physicochemical properties. The presence of the pyrazole ring system, characterized by a five-membered ring containing two nitrogen atoms, contributes to its biological activity.

Property Details
IUPAC Name 2-Cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Molecular Formula C15H19N3O
CAS Number 1018126-57-2

The primary mechanism of action for this compound involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a valuable compound in cancer research.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Preliminary studies suggest that this compound may possess:

  • Inhibition of Tumor Growth : In vitro studies have shown that treatment with this compound results in reduced viability of various cancer cell lines.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis through mechanisms involving the downregulation of key proteins associated with cell survival.

Case Studies and Research Findings

  • Cell Line Studies :
    • In studies involving human bladder cancer cell lines (T24T, UMUC3), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.
    • In colon cancer models (HCT116), similar effects were observed, indicating broad-spectrum anticancer activity.
  • In Vivo Studies :
    • Xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups.

Comparison with Similar Compounds

Compound Name Structure Features Biological Activity
Pyrazolo[3,4-d]pyrimidine derivativesPyrimidine fused with pyrazoleCDK inhibitors with anticancer properties
6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridineHydroxyphenyl and styryl groupsAntitumor activity against MCF-7

The uniqueness of this compound lies in its combination of cycloalkane substituents and its specific biological target profile. While other compounds exhibit similar frameworks or biological activities, the precise arrangement of functional groups in this molecule may confer distinct pharmacological properties that warrant further investigation.

Q & A

Basic Question: What are the most efficient synthetic routes for 2-cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives often employs multicomponent reactions (MCRs) or recyclable solvent systems. For example:

  • Polyethylene Glycol (PEG-400) acts as a green, recyclable medium for cyclocondensation reactions, achieving yields >80% under mild conditions (60–80°C, 4–6 hours) .
  • Fe³⁺-modified montmorillonite K10 catalyst enables "on-water" synthesis of analogous pyrazolo-pyridinones, reducing reaction times to 2–3 hours with high regioselectivity .
  • Multicomponent domino reactions using L-proline as a catalyst can assemble complex pyrazolo-pyridine scaffolds in one pot, though optimization of stoichiometry (1:1:1 molar ratio) and temperature (reflux in ethanol) is critical .

Advanced Question: How can researchers address regioselectivity challenges during the synthesis of pyrazolo[3,4-b]pyridinone derivatives?

Methodological Answer:
Regioselectivity is influenced by catalyst choice and substituent electronic effects. For instance:

  • L-Proline catalysis directs regioselective formation of pyrazolo[3,4-b]pyridines via enamine intermediates, favoring C-5 functionalization over C-7 .
  • Electron-withdrawing groups (e.g., cyclopropane) at the 4-position stabilize transition states, reducing side-product formation during cyclization. Solvent polarity (e.g., DMF vs. ethanol) further modulates selectivity .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns cyclopentyl/cyclopropyl substituents via distinctive coupling patterns (e.g., cyclopropane protons at δ 0.8–1.2 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for salts or polymorphs (e.g., europium-based salts in ) .
  • HPLC-PDA : Monitors purity (>98%) and detects trace byproducts (e.g., unreacted cyclopropyl precursors) .

Advanced Question: How can conflicting biological activity data for this compound be reconciled?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution at the 3-methyl or cyclopentyl groups (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions .
  • Orthogonal assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests to differentiate direct target effects from off-target interactions .

Advanced Question: What strategies optimize crystalline polymorph or salt forms for enhanced stability?

Methodological Answer:

  • Counterion screening : Test hydrochloride, sulfate, or europium salts () for improved crystallinity via solvent evaporation (e.g., acetone/water mixtures) .
  • Temperature-gradient crystallization : Identifies metastable polymorphs by varying cooling rates (e.g., 0.5°C/min vs. rapid quenching) .

Basic Question: How can green chemistry principles be applied to scale up synthesis?

Methodological Answer:

  • Solvent-free grinding : Achieves 85–90% yields for pyrano[2,3-c]pyrazoles via mechanochemical synthesis .
  • PEG-400 recycling : Recover >90% solvent after synthesis via aqueous extraction, reducing waste .

Advanced Question: How do substituent modifications impact photophysical or electronic properties?

Methodological Answer:

  • Electron-donating groups (e.g., methyl at 3-position) increase π-conjugation, shifting UV-Vis absorption to longer wavelengths (Δλ ~20 nm) .
  • Cyclopropane ring strain alters HOMO-LUMO gaps, measurable via cyclic voltammetry (e.g., ΔE reduction by 0.3 V vs. non-cyclopropyl analogs) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • In vitro toxicity screening : Use Ames test or mitochondrial toxicity assays (e.g., MTT) to assess genotoxicity and IC₅₀ values .
  • PPE requirements : Nitrile gloves and fume hoods are mandatory due to potential irritant properties of pyrazolo-pyridinone intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.